2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide
Description
This compound features a 3,5-dimethylisoxazole core linked via an acetamide bridge to a methoxy-substituted adamantane moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) disorders or enzymes requiring rigid, hydrophobic binding pockets.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(2-methoxy-2-adamantyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-11-17(12(2)24-21-11)9-18(22)20-10-19(23-3)15-5-13-4-14(7-15)8-16(19)6-13/h13-16H,4-10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDGUVOHILRNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2(C3CC4CC(C3)CC2C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide is a derivative of oxazole and acetamide, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research findings.
The molecular formula of the compound is , with a molecular weight of approximately 263.32 g/mol. The structure features a 1,2-oxazole ring and an adamantane moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₂ |
| Molecular Weight | 263.32 g/mol |
| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common method includes the formation of the oxazole ring followed by the introduction of the adamantane substituent through nucleophilic substitution reactions. Detailed synthetic routes can be optimized for yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors linked to inflammatory responses and neurodegenerative diseases.
In Vitro Studies
Research has demonstrated that derivatives similar to this compound exhibit significant inhibition against butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease (AD). For instance, a study reported that certain substituted acetamide derivatives showed promising BChE inhibition with IC50 values in the micromolar range . This suggests potential therapeutic applications in treating cognitive decline associated with AD.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound. Animal models have shown that compounds with similar structures can penetrate the blood-brain barrier effectively, which is essential for targeting central nervous system disorders. Observations indicate that these compounds may reduce neuroinflammation and improve cognitive functions in treated subjects.
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice models for AD, administration of related oxazole derivatives resulted in enhanced cognitive performance and reduced amyloid plaque deposition . This highlights the potential of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide in neuroprotection.
- Anti-inflammatory Effects : Another case study demonstrated that similar compounds exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cultured macrophages. This indicates a broader application in treating inflammatory diseases beyond neurological conditions.
Toxicology and Safety Profile
Toxicological evaluations are essential to determine the safety profile of this compound. Preliminary assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic effects and potential carcinogenicity.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and similar acetamide derivatives:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The adamantane moiety in the target compound significantly increases logP compared to alachlor or indole-based acetamides, favoring membrane permeability .
- Acidity : Fluorinated indole derivatives (e.g., pKa ~5.8) exhibit greater acidity than the target compound, which lacks ionizable groups, suggesting differences in solubility and protein-binding profiles .
- Metabolic Stability: The oxazole ring in the target compound resists oxidative metabolism better than the thiazolidinone or coumarin groups in analogs from , which are prone to ring-opening reactions .
Q & A
Basic: What are the standard synthetic protocols for preparing this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of oxazole derivatives with adamantane-containing intermediates. For example, chloroacetylation of an adamantane precursor followed by nucleophilic substitution with a 3,5-dimethyloxazole moiety is a common approach. Key steps include:
- Reagent selection : Use of DMF as a solvent and potassium carbonate as a base to facilitate coupling reactions (e.g., acetamide bond formation) .
- Reaction monitoring : TLC (thin-layer chromatography) to track reaction completion, with water-induced precipitation for product isolation .
- Purification : Recrystallization from solvents like pet-ether or gradient chromatography (e.g., MeOH/CH₂Cl₂) to achieve >95% purity .
Basic: Which analytical techniques are essential for structural confirmation?
Answer:
Rigorous characterization requires:
- Spectroscopy :
- ¹H/¹³C NMR : To identify proton environments (e.g., adamantane methoxy groups at δ 3.8 ppm, oxazole methyl groups at δ 2.1–2.3 ppm) and carbon backbone .
- IR : Confirmation of amide C=O stretches (~1667 cm⁻¹) and oxazole ring vibrations (~611 cm⁻¹) .
- Mass spectrometry : High-resolution MS (e.g., ESI/APCI) to verify molecular ion peaks (e.g., m/z 430.2 [M+1]) .
- Elemental analysis : Validation of C, H, N percentages (e.g., C 53.1%, H 3.52%) .
Advanced: How can reaction conditions be optimized to address low yields or impurities?
Answer:
Yield optimization involves:
- Solvent and temperature control : Refluxing in DMF at 80–100°C improves reaction kinetics, while room-temperature stirring minimizes side reactions (e.g., adamantane ring decomposition) .
- Catalyst use : Triethylamine as a catalyst in chloroacetylation steps enhances electrophilic substitution efficiency .
- Stepwise purification : Combining silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) with recrystallization reduces byproducts like unreacted oxazole intermediates .
Advanced: How should researchers resolve contradictions in biological activity data?
Answer:
Contradictory results (e.g., variable antimicrobial potency) require:
- Purity validation : Re-analyzation via HPLC to rule out impurities affecting bioassay outcomes .
- Structural analogs : Synthesizing derivatives (e.g., fluorophenyl or methoxy-substituted variants) to isolate structure-activity relationships .
- Cross-assay validation : Comparing in vitro (e.g., MIC assays) and in silico (e.g., molecular docking against bacterial enzymes) results to confirm target specificity .
Advanced: What computational strategies predict interactions with biological targets?
Answer:
- Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., bacterial dihydrofolate reductase) by analyzing hydrogen bonds between the oxazole ring and active-site residues .
- MD simulations : Assessing stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for in vitro testing .
- Pharmacophore mapping : Identifying critical motifs (e.g., adamantane’s hydrophobic bulk) for target engagement .
Advanced: How can stereochemical challenges in synthesis be addressed?
Answer:
Adamantane’s rigid structure minimizes stereochemical variability, but oxazole functionalization may introduce chirality. Strategies include:
- Chiral chromatography : Resolving enantiomers using columns with cellulose-based stationary phases .
- Asymmetric catalysis : Employing chiral ligands (e.g., BINOL) during coupling reactions to control stereocenters .
- X-ray crystallography : Resolving crystal structures (e.g., CCDC deposition) to confirm absolute configuration .
Advanced: What in vitro models are suitable for preliminary toxicity screening?
Answer:
- Cell viability assays : Use of HepG2 (liver) and HEK293 (kidney) cell lines with MTT assays to assess IC₅₀ values .
- CYP450 inhibition : Microsomal assays to evaluate drug-drug interaction risks .
- Ames test : Bacterial reverse mutation assays (e.g., Salmonella typhimurium) for genotoxicity screening .
Advanced: How can scale-up synthesis maintain reproducibility?
Answer:
- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy during large-batch reactions .
- Design of experiments (DoE) : Statistical optimization of parameters (e.g., reagent stoichiometry, temperature) to reduce variability .
- Continuous flow systems : Minimizing exothermic risks in adamantane derivatization through controlled flow chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
